5-[2-(4-Cyclopropyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Cyclopropyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of cyclopropyl, pyridyl, triazolyl, and indolinone moieties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 5-[2-(4-Cyclopropyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Triazolylthio Moiety: The triazolylthio group can be introduced through a cyclization reaction involving a suitable thioamide and hydrazine derivative.
Attachment of the Pyridyl Group: The pyridyl group can be attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the triazole ring.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically involving a diazo compound and a transition metal catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
5-[2-(4-Cyclopropyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
5-[2-(4-Cyclopropyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(4-Cyclopropyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects by preventing cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
5-[2-(4-Cyclopropyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H17N5O2S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
5-[2-[(4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C20H17N5O2S/c26-17(12-3-6-16-14(8-12)9-18(27)22-16)11-28-20-24-23-19(25(20)15-4-5-15)13-2-1-7-21-10-13/h1-3,6-8,10,15H,4-5,9,11H2,(H,22,27) |
InChI Key |
RYEDJYDQPAKSQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=C2SCC(=O)C3=CC4=C(C=C3)NC(=O)C4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.